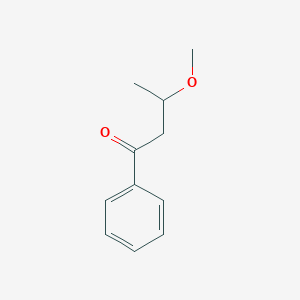

3-Methoxy-1-phenylbutan-1-one

Description

Contextualization within Organic Chemistry Research

The study of ketones is fundamental to organic chemistry, and the introduction of various functional groups allows for a nuanced exploration of reactivity and reaction mechanisms. 3-Methoxy-1-phenylbutan-1-one is situated within the family of phenylbutanones and methoxy-substituted ketones.

Phenylbutanones are recognized for their applications as precursors in organic synthesis. rsc.org For instance, derivatives of phenylbutazone, a pyrazolone (B3327878) with a phenylbutanone-like side chain, have been the subject of medicinal chemistry research aiming to develop safer anti-inflammatory drugs. nih.gov The phenyl group in these structures provides a site for electrophilic substitution and modulates the reactivity of the ketone.

The presence of a methoxy (B1213986) group, particularly at the β-position, introduces further complexity and potential for unique reactivity. The ether linkage can influence the stereochemical outcome of reactions and participate in chelation with metal catalysts. The study of methoxy-substituted ketones is relevant to understanding reaction mechanisms, such as the behavior of these compounds with organolithium reagents or in rearrangement reactions. acs.orgyoutube.com

Relevance in Contemporary Chemical Synthesis and Mechanistic Studies

While specific mechanistic studies on this compound are not widely documented, its synthesis provides a clear example of its relevance in contemporary organic synthesis. The compound has been prepared via the N-heterocyclic carbene (NHC)-catalyzed conjugate addition of methanol (B129727) to (E)-1-phenylbut-2-en-1-one. amazonaws.com This reaction, yielding the product in 79% yield, highlights a powerful and modern synthetic strategy.

Table 2: Synthesis of this compound

| Precursor | Reagent | Catalyst | Yield | Reference |

|---|

The conjugate addition, or Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The use of organocatalysts like NHCs is a major area of contemporary research, often lauded for avoiding the use of toxic or expensive metals. The synthesis of this compound serves as a practical illustration of this important class of reactions.

Furthermore, the structure of this compound is relevant to mechanistic discussions. The reactivity of β-alkoxy ketones is a subject of academic interest. For instance, the addition of methoxyamine to α,β-unsaturated ketones and the subsequent rearrangement of the resulting β-methoxyamino ketones have been studied to elucidate reaction pathways and establish the location of nitrogen atoms in the products. acs.org The presence of both a ketone and a β-methoxy group in this compound makes it a potential substrate for studying reaction mechanisms, including photoredox-catalyzed β-functionalization, a cutting-edge area of research that allows for direct modifications at the β-position of saturated ketones. nih.gov

Overview of Research Trajectories for Phenylbutanones and Methoxy-Substituted Ketones

Research involving phenylbutanones and methoxy-substituted ketones follows several key trajectories:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to finding new and efficient ways to synthesize these molecules. This includes the use of Grignard reagents with methoxy-substituted benzonitriles to produce methoxypropiophenones, which are structurally related to this compound. google.comgoogle.com The development of enantioselective methods to produce chiral molecules is also a major focus.

Medicinal Chemistry Applications: Phenylbutanone derivatives are being explored for their potential therapeutic properties. Research into β-phenylalanine derivatives, which share structural similarities, highlights their use as scaffolds for drugs targeting conditions like Alzheimer's disease. nih.gov Similarly, chalcones, which are α,β-unsaturated ketones often bearing methoxy and phenyl groups, are investigated for their antioxidant and anticancer activities. mdpi.com

Mechanistic Investigations: Understanding the intricate details of how these compounds react is a continuous effort. Studies on the reactivity of α,β-unsaturated ketones with nucleophiles like glutathione (B108866) help to build structure-activity relationships. nih.gov Mechanistic studies on the functionalization of ketones, for example through photoredox activation, are pushing the boundaries of what is synthetically possible. nih.gov

Catalysis: The development of new catalytic systems is crucial. Research has shown that easily accessible and environmentally friendly catalysts, such as MnCl₂·4H₂O, can be efficient for reactions like the methoximation of aromatic ketones. This trend towards "green chemistry" aims to make chemical synthesis more sustainable.

Structure

3D Structure

Properties

CAS No. |

83832-76-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-methoxy-1-phenylbutan-1-one |

InChI |

InChI=1S/C11H14O2/c1-9(13-2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

RCUANRYODDFXQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methoxy 1 Phenylbutan 1 One

Established Chemical Synthesis Routes

The foundational methods for constructing the carbon skeleton of 3-Methoxy-1-phenylbutan-1-one and its analogs often rely on well-established reactions that form carbon-carbon bonds. These routes are prized for their reliability and the ready availability of starting materials.

Routes via Aldol (B89426) Condensation Variants

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com For the synthesis of precursors to this compound, a crossed or mixed aldol condensation can be employed.

Specifically, the condensation between benzaldehyde (B42025) and a ketone, such as acetone, in the presence of a base can be utilized to form a phenylbutenone scaffold. doubtnut.com A variation of this, the Claisen-Schmidt condensation, involves the reaction of an aldehyde lacking α-hydrogens (like benzaldehyde) with a ketone. rsc.org This method is particularly effective under solvent-free conditions with a solid base like sodium hydroxide (B78521), or in the presence of catalysts like ZrCl4 or RuCl3. rsc.orgscispace.com

To achieve the 3-methoxy substitution pattern, a subsequent functionalization step would be necessary. Alternatively, a starting material already containing the methoxy (B1213986) group, such as 3-methoxybutanal, could be reacted with a phenyl-containing nucleophile.

Approaches Involving Directed Metallation-Borylation for Methoxy-Substituted Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orguwindsor.ca The methoxy group is a recognized, albeit moderate, DMG. organic-chemistry.org

The process begins with the interaction of an alkyllithium compound with an anisole (B1667542) derivative, where the lithium coordinates to the oxygen atom of the methoxy group. wikipedia.org This proximity directs the deprotonation to the adjacent ortho-carbon, forming a stable aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an appropriate electrophile. For the synthesis of this compound, a four-carbon electrophile containing the methoxy group at the 3-position would be required.

A more versatile approach involves a DoM-boronation sequence. nih.gov The generated aryllithium is trapped with a boron electrophile, such as triisopropyl borate, to form a boronic acid or boronate ester. nih.gov This intermediate can then participate in a Suzuki-Miyaura cross-coupling reaction with a suitable partner to construct the desired carbon framework. nih.gov This one-pot protocol offers the advantage of avoiding the isolation of often unstable pyridyl boronic acids. nih.gov

| Directed Metalation Group (DMG) Strength | Examples |

| Strong | -CONR2, -OCONR2, -SO2NR2 |

| Moderate | -OMe, -NR2, -F |

| Weak | -CH2O-, -S- |

Homologation Reactions of Aryl Ketones Towards Analogues

Homologation reactions are chemical processes that extend a carbon chain by a single repeating unit, most commonly a methylene (B1212753) group (-CH2-). wikipedia.org Several classic name reactions fall under this category, including the Arndt-Eistert synthesis and the Wittig reaction with methoxymethylenetriphenylphosphine. wikipedia.org

In the context of synthesizing analogs of this compound, a homologation reaction could be applied to an aryl ketone precursor. For instance, acetophenone (B1666503) could undergo homologation to introduce the additional carbons of the butanone chain. A review of homologation reactions highlights their utility in adding diazo compounds to ketones to yield homologated ketones. nih.govacs.org This process can be promoted or catalyzed and has been a subject of study for nearly a century, with recent advancements in asymmetric versions. nih.gov

A catalytic asymmetric intramolecular homologation of ketones with α-diazoesters has been developed, providing access to chiral cyclic α-aryl/alkyl β-ketoesters. nih.gov While this specific example leads to cyclic products, it demonstrates the potential of catalytic homologation for creating complex chiral structures from simpler ketones.

Stereoselective and Enantioselective Approaches

The presence of a chiral center at the C3 position of this compound invites the use of stereoselective and enantioselective synthetic methods to control the three-dimensional arrangement of atoms.

Asymmetric Synthesis of Chiral Phenylbutanones and Derivatives

Asymmetric synthesis aims to preferentially create one enantiomer of a chiral molecule over the other. chiralpedia.com This can be achieved using chiral substrates, reagents, or catalysts. youtube.comyoutube.com

One notable strategy for the asymmetric synthesis of chiral amines, which are structurally related to the target ketone, involves the use of transaminases. mdpi.com For example, the asymmetric synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone has been achieved with high stereoselectivity using a multi-enzymatic cascade system. mdpi.com This biocatalytic approach highlights the potential for enzymatic methods in preparing enantiopure building blocks.

In more traditional organic synthesis, chiral auxiliaries can be employed. youtube.com These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are then removed. Another powerful technique is catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. chiralpedia.comyoutube.com Transition-metal catalysis, often with chiral ligands, is a prominent method in this field. chiralpedia.com

Regioselective and Stereoselective Functionalization Strategies

Regioselectivity refers to the control of where a reaction occurs on a molecule when multiple positions are available, while stereoselectivity controls the stereochemical outcome of a reaction that can produce multiple stereoisomers. khanacademy.orgyoutube.com

In the context of synthesizing this compound, regioselective control is crucial for introducing the methoxy group at the C3 position. Stereoselective control would be necessary to favor one enantiomer over the other.

Influence of Chiral Catalysts and Reagents on Enantioselectivity

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern asymmetric synthesis. For ketones similar to this compound, various chiral catalysts and reagents have been shown to provide high levels of stereocontrol.

Chiral 1,3,2-diazaphospholenes have emerged as effective molecular hydride catalysts for the asymmetric 1,4-reduction of α,β-unsaturated carbonyl compounds, including enones, with enantiomeric ratios reaching up to 95.5:4.5. nih.gov While this applies to conjugated systems, it highlights the potential of phosphorus-based organocatalysts.

In the realm of metal-catalyzed reactions, cooperative bimetallic radical catalysis using two titanium catalysts has been reported for the highly enantioselective hydrogen-atom transfer from imidazole (B134444) to ketones. acs.org This system demonstrates excellent tolerance for a variety of phenyl and naphthyl methyl ketones, including those with methoxy substituents, consistently yielding products with enantioselectivities around 90% ee. acs.org This suggests that the electronic nature of the methoxy group on the phenyl ring of a compound like this compound would likely not impede the reaction's efficiency or selectivity. acs.org However, substrates like propiophenone (B1677668) and isobutyrophenone (B147066) showed lower yields and enantioselectivities, indicating that the steric bulk of the alkyl chain can influence the outcome. acs.org

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exceptional chemo-, regio-, and stereoselectivity under mild conditions.

Enzyme-Catalyzed Production of Related Ketones and Alcohols

Multi-enzymatic cascade systems have been successfully employed for the synthesis of chiral amines from structurally similar phenylbutanones. For example, the synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone has been achieved using a one-pot system comprising an ω-transaminase and a pyruvate (B1213749) decarboxylase. mdpi.com This demonstrates the feasibility of using enzymatic cascades to introduce chirality into butanone backbones.

Optimization of Biocatalytic Reaction Systems for Stereospecificity

The optimization of biocatalytic systems is crucial for achieving high conversion rates and stereospecificity. Key parameters that are often tuned include the choice of biocatalyst, solvent, pH, temperature, and the use of co-factor regeneration systems.

General principles for optimizing biocatalysis in organic solvents have been established, utilizing the logarithm of the partition coefficient (log P) as a measure of solvent polarity. nih.gov Biocatalytic activity is generally low in polar solvents (log P < 2), moderate in solvents with a log P between 2 and 4, and high in apolar solvents (log P > 4). nih.gov Further optimization involves matching the polarity of the biocatalyst's microenvironment and the bulk organic phase with the polarities of the substrate and product. nih.gov

The construction of process models is another valuable tool for understanding and optimizing enzyme reactions for scale-up. nih.gov For complex multi-enzyme systems, these models, based on the characterization of individual enzyme parts, can guide the optimization of the entire process. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.de These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

Application of Environmentally Benign Synthetic Protocols

A key aspect of green chemistry is the use of environmentally benign solvents and reagents. researchgate.net The synthesis of 3-methoxybutan-2-one, a structurally related bio-based solvent, has been achieved in a one-step, solvent-free process from acetoin (B143602) and dimethyl carbonate, catalyzed by p-toluenesulfonic acid. whiterose.ac.uk This approach boasts an improved process mass intensity and atom economy compared to traditional methods. whiterose.ac.uk

The Gabriel synthesis of primary amines, a classical reaction, has been redesigned to be more atom-economical by enabling the efficient recovery and reuse of the phthalyl coproducts. rsc.org Such strategies, focusing on the recyclability of reagents, are central to developing greener synthetic routes.

Design of Catalytic Systems for Sustainable Production

The development of sustainable catalytic systems is a major focus of green chemistry. This includes the use of renewable feedstocks and catalysts that can be easily recovered and reused.

For the synthesis of butyrophenone (B1668137) derivatives, which are structurally similar to this compound, various green approaches can be envisaged. gov.bc.ca The use of renewable feedstocks, such as those derived from lignocellulose, is a promising avenue. researchgate.net For instance, a light-driven molecular motor has been synthesized from a specific aromatic platform chemical derived from lignocellulose, with the synthetic pathway adhering to green chemistry principles. researchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can significantly reduce waste and improve efficiency. rsc.org Combining different catalytic methods, such as chemo- and biocatalysis, in one-pot processes is a powerful strategy for sustainable chemical production. beilstein-journals.org

Catalytic Transformations Involving this compound Precursors

The synthesis of this compound, which has the chemical formula C₁₁H₁₄O₂, can be efficiently achieved through catalytic transformations of its precursors. nih.gov A primary retrosynthetic disconnection points towards a Michael addition reaction between a methoxide (B1231860) source and phenyl vinyl ketone (or a related chalcone (B49325) derivative) or the addition of a suitable carbon nucleophile to a methoxy-containing α,β-unsaturated ketone. Catalytic methods are instrumental in facilitating these transformations with high efficiency and selectivity.

Multifunctional Catalysis in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of multiple bond-forming events within a single synthetic operation and in one pot. mdpi.comnih.gov This strategy is highly valued in modern organic synthesis for its efficiency, reduction of waste, and ability to rapidly build molecular complexity. Multifunctional catalysts, which possess multiple active sites (e.g., acidic, basic, metal centers), are particularly well-suited for orchestrating these complex transformations. mdpi.comnih.gov

For the synthesis of this compound, a hypothetical multifunctional catalytic cascade could involve the conjugate addition of methanol (B129727) to an α,β-unsaturated ketone precursor, followed by another transformation. While specific literature detailing a multifunctional cascade for this exact molecule is scarce, the principles can be illustrated by related processes. For instance, a catalyst with both a basic site to activate methanol and a Lewis acidic site to activate the enone could facilitate the initial Michael addition.

Research in the broader field of biomass valorization often employs multifunctional catalysts for cascade reactions that are conceptually similar. mdpi.comnih.gov For example, solid catalysts with both acidic and basic functionalities have been developed to promote sequential reactions. mdpi.com An organocatalytic cascade has also been reported for the synthesis of complex chiral cyclic ethers from α,β-unsaturated ketones, where the catalyst mediates an alcohol addition followed by a dearomatization cascade. rsc.org This highlights the potential for designing a one-pot synthesis of this compound from precursors like benzaldehyde and a methoxy-containing C3-building block using a single, multifunctional catalyst.

Table 1: Examples of Multifunctional Catalysis in Cascade Reactions This table presents examples of cascade reactions mediated by multifunctional catalysts, illustrating the principles applicable to the synthesis of complex molecules from simpler precursors.

| Catalyst System | Reactants | Product Type | Key Transformation Steps | Reference |

| Pd(PPh₃)₄ / Cs₂CO₃ | 1-bromo-2-((3-phenylprop-2-yn-1-yl)oxy)benzene, 3-methyl-1,3-diphenylcyclobutan-1-ol | Benzofused Heterocycle | Intramolecular Carbopalladation / C-C Cleavage / Alkylation | researchgate.net |

| Chiral Primary Amine / Acid Cocatalyst | β-substituted cyclohexenone, nitroalkenes | γ-δ-functionalized Ketones | Vinylogous Michael Addition | nih.gov |

| VQM Intermediate / Organocatalyst | α,β-unsaturated ketones, various alcohols | Multi-functionalized Chiral Cyclic Ethers | Alcohol Installation / Dearomatization | rsc.org |

Role of Organocatalysts in Carbonyl Activation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. A key strategy within organocatalysis is the activation of carbonyl compounds. For the synthesis of this compound precursors, organocatalysts can activate α,β-unsaturated ketones (enones) towards nucleophilic attack. This is typically achieved through two primary modes of activation: enamine or iminium ion formation. sciencevision.org

In the context of synthesizing this compound, the crucial step is the conjugate addition of a methoxy group or a carbon synthon. Organocatalytic Michael additions are highly relevant here. For instance, the reaction of an aldehyde with an enone can be catalyzed by an imidazolidinone catalyst. chigroup.sitenih.gov The catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate, which then attacks the enone. While this specific example builds a carbon-carbon bond, the underlying principle of activating a carbonyl-containing substrate is key. chigroup.site

The activation of the enone electrophile is equally important. It has been shown that imidazolidinone catalysts, often used with an acidic cocatalyst, can activate enones towards Michael addition. chigroup.sitenih.gov The cocatalyst is believed to activate the enone via hydrogen bonding, increasing its electrophilicity. sciencevision.org This dual activation strategy, where the catalyst generates the nucleophile while a cocatalyst activates the electrophile, is a hallmark of efficient organocatalytic systems. Primary-secondary diamines have also proven to be effective organocatalysts for the asymmetric addition of nucleophiles like nitroalkanes to enones, yielding products with high enantioselectivity. rsc.org These methods provide a clear blueprint for the potential asymmetric synthesis of this compound via the organocatalytic conjugate addition of a methoxy equivalent to phenyl vinyl ketone.

Table 2: Organocatalytic Michael Additions to Enones This table summarizes key findings in the organocatalytic Michael addition to enones, a reaction type directly applicable to forming the backbone of this compound.

| Organocatalyst | Nucleophile | Electrophile (Enone) | Cocatalyst | Outcome | Reference |

| Imidazolidinone 1c | Butyraldehyde | Methyl vinyl ketone | 4-EtO₂C-catechol | High yield and enantioselectivity | chigroup.site |

| Primary-secondary diamines | Nitroalkanes | Various enones | Not specified | Excellent yields and enantioselectivities | rsc.org |

| Diphenylprolinol methyl ether | Simple aldehydes | Non-activated enones | None / Catechol | Up to 99% enantioselectivity | sciencevision.org |

Reaction Mechanisms and Chemical Reactivity of 3 Methoxy 1 Phenylbutan 1 One

Mechanistic Studies of Key Transformations

Mechanistic studies of 3-Methoxy-1-phenylbutan-1-one and related ketones provide a foundational understanding of their chemical transformations. These studies elucidate the pathways through which bond formation and cleavage occur, highlighting the roles of intermediates and transition states.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones, including this compound. researchgate.net The core of this mechanism involves the attack of a nucleophile on the electrophilic carbon atom of the carbonyl group.

The process begins with the nucleophile approaching the carbonyl carbon, which is electron-deficient due to the high electronegativity of the oxygen atom. masterorganicchemistry.com The attack typically occurs perpendicular to the plane of the carbonyl group's sp² hybridized orbitals. This leads to the formation of a tetrahedral alkoxide intermediate, where the carbon's hybridization changes from sp² to sp³. libretexts.org In the final step, this intermediate is protonated by a protic solvent or a mild acid added during workup, yielding an alcohol product. libretexts.orglibretexts.org

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The negatively charged oxygen atom abstracts a proton (H⁺) from a source like water or acid to form the final neutral alcohol product.

While nucleophilic addition to the carbonyl is predominant, substitution reactions can also occur, typically at the α-carbon via an enol or enolate intermediate or on the aromatic ring through nucleophilic aromatic substitution (SNAr) if the ring is activated by strong electron-withdrawing groups. rsc.org However, for an unsubstituted phenyl ring, SNAr is generally not favored.

Ketones possessing α-hydrogens, such as this compound, can undergo aldol (B89426) reactions. This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry. libretexts.orglibretexts.org The mechanism can be catalyzed by either acid or base. wikipedia.orgwikipedia.org

Base-Catalyzed Aldol Reaction: The base-catalyzed mechanism proceeds through an enolate intermediate. wikipedia.org

Enolate Formation: A base removes an acidic α-hydrogen (a proton on the carbon adjacent to the carbonyl group), forming a resonance-stabilized enolate ion. youtube.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ketone molecule. libretexts.org This results in the formation of a new carbon-carbon bond and a β-hydroxy ketone, known as an aldol adduct. masterorganicchemistry.com

Protonation: The resulting alkoxide is protonated by the solvent (e.g., water) to yield the final aldol product. youtube.com

If the reaction mixture is heated, the aldol adduct can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone, a process known as aldol condensation. libretexts.org

Acid-Catalyzed Aldol Reaction: Under acidic conditions, the reaction proceeds through an enol intermediate. wikipedia.org

Enol Formation: The carbonyl oxygen is protonated by the acid catalyst, activating the carbonyl group. A weak base (like water) then removes an α-hydrogen to form a neutral enol intermediate.

Nucleophilic Attack: The α-carbon of the enol is nucleophilic and attacks the protonated, and thus highly electrophilic, carbonyl carbon of another ketone molecule. wikipedia.org

Deprotonation: A final deprotonation step yields the neutral β-hydroxy ketone product and regenerates the acid catalyst.

The carbon-carbon bonds within ketone structures can be cleaved under specific reaction conditions, a process that is more challenging than C-H activation due to the high dissociation energy of C-C bonds. dtu.dk For ketones, cleavage often occurs at the C-C bond alpha to the carbonyl group (the C(CO)-C bond). researchgate.net

One common mechanism is oxidative cleavage. This can be initiated by the formation of an α-hydroperoxide intermediate through reaction with oxygen or other oxidants, often facilitated by a catalyst. researchgate.netnih.gov This intermediate can then fragment. For instance, computational and experimental studies suggest that an α-peroxo ketone can be a key intermediate, and its subsequent fate dictates whether C-H hydroxylation or C-C cleavage occurs. nih.gov One proposed pathway involves the cleavage of the peroxide to an α-oxy radical, which can then undergo β-scission, leading to the cleavage of the C-C bond and the formation of smaller molecular fragments like esters or carboxylic acids. researchgate.netnih.gov

Another relevant process is the retro-aldol reaction, which is the reverse of the aldol addition. wikipedia.org Under basic conditions, a β-hydroxy ketone can be deprotonated to form an alkoxide. This intermediate can then undergo C-C bond cleavage to release an enolate and a carbonyl compound. This process is essentially the fragmentation of the molecule at the α-β carbon bond.

Electronic and Steric Effects on Reactivity

The reactivity of this compound is finely tuned by the electronic properties of its substituents and the steric environment around the reactive centers.

The methoxy (B1213986) group at the β-position exerts a significant influence on the molecule's reactivity primarily through its electronic effects.

Inductive Effect: Oxygen is more electronegative than carbon, causing the methoxy group to exert an electron-withdrawing inductive effect (-I). ucsb.edu This effect is transmitted through the sigma bonds, leading to a slight decrease in electron density along the carbon chain. This can increase the acidity of the α-hydrogens, making enolate formation more favorable compared to a simple alkyl ketone.

Chelation: The oxygen atom of the methoxy group, with its lone pairs of electrons, can act as a Lewis base. In reactions involving metal ions (e.g., in reductions or enolate formations with metal counterions), the methoxy group can potentially form a five-membered chelate ring with the carbonyl oxygen and the metal center. This chelation can lock the conformation of the molecule, influencing the stereochemical outcome of reactions by directing the approach of incoming reagents from the less hindered face.

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through sigma bonds due to oxygen's electronegativity. | Increases acidity of α-hydrogens; slightly increases electrophilicity of the carbonyl carbon. |

| Chelation | Potential for the methoxy and carbonyl oxygens to coordinate with a metal center. | Can control stereoselectivity in certain reactions by creating a rigid, sterically defined intermediate. |

Substituents on the phenyl ring can dramatically alter the reactivity of the carbonyl group through inductive and resonance effects. libretexts.orgmsu.edu The rate of nucleophilic addition to the carbonyl carbon is particularly sensitive to these electronic perturbations.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring and, by extension, from the carbonyl group. youtube.com This withdrawal of electron density makes the carbonyl carbon more electrophilic (more electron-poor) and thus more susceptible to attack by nucleophiles. Consequently, EWGs on the phenyl ring increase the rate of nucleophilic addition reactions. masterorganicchemistry.com

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) donate electron density to the aromatic ring. minia.edu.eg This increased electron density is partially relayed to the carbonyl group, making the carbonyl carbon less electrophilic. As a result, EDGs decrease the rate of nucleophilic addition.

Theoretical studies on the Baeyer-Villiger reaction of para-substituted acetophenones provide a quantitative illustration of these effects. The Gibbs free energy of activation (ΔG‡) for the initial nucleophilic addition step is modulated by the substituent. As shown in the table below, electron-donating groups increase the activation barrier, slowing the reaction, while electron-withdrawing groups have a smaller effect on this step but can significantly impact subsequent steps.

| Substituent (X) on Phenyl Ring | Substituent Type | ΔG‡ (kcal/mol) | Relative Reactivity Trend |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | 17.0 | Faster |

| -CN | Moderately Electron-Withdrawing | 17.2 | ↓ |

| -H | Neutral (Reference) | 17.8 | Reference |

| -CH₃ | Weakly Electron-Donating | 18.0 | ↓ |

| -OCH₃ | Strongly Electron-Donating | 18.2 | Slower |

These substituent effects not only influence reaction kinetics but can also alter selectivity, directing the course of a reaction toward one product over another by stabilizing or destabilizing key intermediates or transition states. nih.gov

Tautomeric Equilibria and Intramolecular Processes

The chemical behavior of this compound is influenced by the principles of tautomerism, specifically keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of ketones, this involves the migration of a proton and the shifting of a double bond to form an enol. libretexts.orgencyclopedia.pub However, for most simple ketones, the equilibrium lies heavily in favor of the keto form. libretexts.org

For this compound, the equilibrium between the keto form (I) and its two possible enol tautomers, (Z)-3-methoxy-1-phenylbut-1-en-1-ol (II) and (E)-3-methoxy-1-phenylbut-1-en-1-ol (III), is expected to strongly favor the keto tautomer. This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond in the ketone compared to the carbon-carbon double bond in the enol. libretexts.org

The presence of the methoxy group at the β-position (carbon-3) does not significantly promote enolization. Unlike β-dicarbonyl compounds where the second carbonyl group provides substantial electronic stabilization to the enol form through resonance and a strong intramolecular hydrogen bond, the methoxy group is a much weaker electron-withdrawing group. mdpi.com Consequently, the enol content of this compound is anticipated to be very low under normal conditions.

Intramolecular Processes:

In the enol form of this compound, there is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group and the methoxy oxygen. However, this interaction would be part of a five-membered ring, which is generally less stable than the six-membered ring formed in the enol of β-dicarbonyl compounds. mdpi.com The stability of such an intramolecular hydrogen bond is a key factor in favoring the enol tautomer. masterorganicchemistry.com In aliphatic hydroxy ketones, the presence and strength of intramolecular hydrogen bonds can be influenced by the conformation of the molecule. rsc.orgacs.org

The equilibrium between the keto and enol forms is dynamic and can be influenced by several factors, including the solvent. researchgate.net In general, polar solvents tend to stabilize the more polar keto form, further shifting the equilibrium away from the enol. masterorganicchemistry.com Nonpolar solvents might slightly increase the proportion of the enol form, especially if it can be stabilized by an intramolecular hydrogen bond.

To illustrate this general principle, the following table provides hypothetical data on the expected low percentage of the enol form of this compound in different solvents, based on the established behavior of simple ketones.

| Solvent | Expected Enol Percentage (%) | Predominant Tautomer |

|---|---|---|

| Non-polar (e.g., Hexane) | < 0.1 | Keto |

| Moderately Polar (e.g., Chloroform) | < 0.05 | Keto |

| Polar Aprotic (e.g., Acetone) | < 0.01 | Keto |

| Polar Protic (e.g., Methanol) | < 0.01 | Keto |

This table is illustrative and intended to reflect the general principles of keto-enol tautomerism as applied to a β-alkoxy ketone.

Advanced Spectroscopic Characterization of 3 Methoxy 1 Phenylbutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

While a complete, publicly available high-resolution NMR spectrum for 3-Methoxy-1-phenylbutan-1-one is not readily found in the searched literature, the expected chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy. openstax.orgoregonstate.eduyoutube.com The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methoxy (B1213986) group protons, and the protons of the butanone chain. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the carbon adjacent to the carbonyl group (α-protons) would be deshielded and are expected to resonate around δ 2.9-3.4 ppm. The methoxy group protons would present as a sharp singlet around δ 3.3 ppm. The methyl protons on the butanone chain would be the most shielded, appearing further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon is characteristically found in the highly deshielded region of the spectrum, typically between δ 190-215 ppm for ketones. openstax.orgoregonstate.edu The carbons of the aromatic ring would produce a series of peaks between δ 120-140 ppm. The carbon bearing the methoxy group is expected around δ 70-80 ppm, while the methoxy carbon itself would appear around δ 56 ppm. The other aliphatic carbons would resonate at higher field strengths.

For comparative purposes, the ¹H and ¹³C NMR data for the structurally related compound 3-(benzyloxy)-1-phenylbutan-1-one are presented below. This comparison allows for an estimation of the chemical shifts for this compound, with the primary difference being the substitution of the benzyl (B1604629) group with a methyl group.

Interactive Table: NMR Data for 3-(benzyloxy)-1-phenylbutan-1-one Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Aromatic-H | 7.97-7.95 | m | - | ortho-H of Phenyl |

| Aromatic-H | 7.58-7.55 | m | - | para-H of Phenyl |

| Aromatic-H | 7.48-7.45 | m | - | meta-H of Phenyl |

| Benzyl-H | 7.30-7.25 | m | - | Phenyl-H of Benzyl |

| Benzyl-CH₂ | 4.59 | d | 11.5 | -OCH₂- |

| Benzyl-CH₂ | 4.50 | d | 11.5 | -OCH₂- |

| CH | 4.23 | ddq | 6.2, 6.2, 6.2 | -CH(OBn)- |

| CH₂ | 3.42 | dd | 16.1, 6.5 | -CH₂CO- |

| CH₂ | 3.00 | dd | 16.1, 6.1 | -CH₂CO- |

| CH₃ | 1.33 | d | 6.1 | -CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbonyl-C | 198.7 | C=O |

| Aromatic-C | 138.5 | Quaternary Benzyl-C |

| Aromatic-C | 137.2 | Quaternary Phenyl-C |

| Aromatic-C | 133.1 | para-C of Phenyl |

| Aromatic-C | 128.6 | meta-C of Phenyl |

| Aromatic-C | 128.3 | Phenyl-C of Benzyl |

| Aromatic-C | 128.2 | ortho-C of Phenyl |

| Aromatic-C | 127.7 | Phenyl-C of Benzyl |

| Aromatic-C | 127.5 | Phenyl-C of Benzyl |

| Methoxy-C | 72.0 | -OCH₂- |

| Aliphatic-CH | 71.0 | -CH(OBn)- |

| Aliphatic-CH₂ | 45.9 | -CH₂CO- |

| Aliphatic-CH₃ | 20.2 | -CH₃ |

While specific 2D NMR studies for this compound are not available in the searched literature, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous structural assignment. mdpi.com

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on C2 and C3, and between the proton on C3 and the methyl protons at C4.

HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, a correlation between the methoxy protons and the carbon at C3 would confirm the position of the methoxy group.

Multinuclear NMR involves the study of NMR-active nuclei other than ¹H and ¹³C. man.ac.ukilpi.comhuji.ac.illibretexts.orgyoutube.com For this compound itself, there are no other common NMR-active nuclei. However, if this compound were used as a ligand in organometallic chemistry, for instance in complexes with tin (¹¹⁹Sn) or other metals, multinuclear NMR would become a vital tool. man.ac.uk The chemical shifts and coupling constants observed in the NMR spectra of these heteroatoms would provide valuable information about the coordination environment and the nature of the metal-ligand bonding. Similarly, the synthesis of nitrogen-containing derivatives would enable the use of ¹⁵N NMR spectroscopy to probe the electronic structure at the nitrogen center.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its key functional groups. youtube.com

Carbonyl (C=O) Stretch: A strong absorption band is observed at approximately 1685 cm⁻¹. man.ac.uk This frequency is characteristic of an aryl ketone, where conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). openstax.orgilpi.comhuji.ac.il

Methoxy (C-O) Stretch: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the region of 1217 cm⁻¹. man.ac.uk

Aromatic C-H and C=C Stretches: The spectrum also shows bands corresponding to the C-H stretching of the aromatic ring (around 3062 cm⁻¹) and the C=C stretching vibrations within the ring (around 1449 cm⁻¹). man.ac.uk

Aliphatic C-H Stretches: The stretching vibrations of the aliphatic C-H bonds are observed in the region of 2823-2974 cm⁻¹. man.ac.uk

While a Raman spectrum for this compound is not available in the searched literature, Raman spectroscopy would be expected to provide complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The aromatic ring vibrations, however, often give rise to strong and characteristic Raman signals. researchgate.net

Interactive Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3062 | Medium |

| Aliphatic C-H Stretch | 2974, 2932, 2823 | Strong |

| Carbonyl C=O Stretch | 1685 | Strong |

| Aromatic C=C Stretch | 1449 | Medium-Strong |

| Methoxy C-O Stretch | 1217 | Strong |

While this compound cannot form intermolecular hydrogen bonds with itself due to the absence of a hydroxyl or similar proton-donating group, it can act as a hydrogen bond acceptor. In the presence of protic solvents or other hydrogen bond donors, the lone pairs on the oxygen atoms of the carbonyl and methoxy groups can participate in hydrogen bonding. nih.govumn.edu This interaction would lead to a noticeable shift in the IR absorption frequencies. Specifically, the C=O stretching vibration would be expected to shift to a lower wavenumber (red shift) upon hydrogen bonding, as this interaction weakens the C=O double bond. nih.govumn.edu The extent of this shift can provide information about the strength of the hydrogen bonding network.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound through ionization and subsequent fragmentation.

High-resolution mass spectrometry provides the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₄O₂. The exact mass, or monoisotopic mass, is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

The theoretically calculated exact mass of this compound is 178.09938 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical prediction, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Calculated Exact Mass | 178.099379685 Da nih.gov |

| Expected M+• Ion | m/z 178.0994 |

This interactive table provides the fundamental HRMS data for the specified compound.

In Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated by liquid chromatography and then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern provides a molecular fingerprint, offering valuable insights into the compound's structure. While a specific experimental spectrum for this compound is not detailed in the provided search results, the fragmentation can be predicted based on established principles for ketones, ethers, and butyrophenone (B1668137) derivatives. nih.govmiamioh.edu

The molecular ion (M+•) for this compound would be observed at an m/z of approximately 178. Key fragmentation pathways for this molecule include alpha-cleavage and the McLafferty rearrangement. nih.govmiamioh.edu

Alpha-Cleavage: The bond between the carbonyl group and the adjacent carbon is a primary site for cleavage. miamioh.edu For this compound, this can occur in two ways:

Loss of the propyl-methoxy radical, leading to the formation of the stable benzoyl cation at m/z 105. This is often a very prominent peak in the mass spectra of phenyl ketones. nih.gov

Loss of the phenyl radical (m/z 77) to form the ion [CH₃OCH(CH₃)CH₂CO]⁺ at m/z 101.

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this characteristic rearrangement. nih.gov In this compound, a hydrogen atom from the γ-carbon (the methyl group attached to the methoxy-bearing carbon) can be transferred to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond. However, the structure of this compound does not possess the typical linear alkyl chain that readily facilitates a classic McLafferty rearrangement producing a neutral alkene and a new radical cation. Instead, fragmentation involving the methoxy group is more likely.

Other Fragmentations: Cleavage can also occur at the C-O ether bond. For instance, the loss of a methoxy group (•OCH₃, 31 Da) or a methoxy-methyl radical can lead to further fragment ions.

Table 2: Predicted Major Fragment Ions for this compound in MS

| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 178 | [C₁₁H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage (loss of C₄H₉O•) |

| 77 | [C₆H₅]⁺ | Cleavage of the bond next to the aromatic ring |

| 59 | [CH₃OCHCH₃]⁺ | Cleavage of the bond between C2 and C3 of the butane (B89635) chain |

This interactive table outlines the expected fragmentation patterns based on established chemical principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

In this compound, the primary chromophore is the benzoyl group (C₆H₅CO-). This group contains a phenyl ring conjugated with a carbonyl group. This extended π-system is responsible for strong absorption in the UV region. The presence of auxochromes, such as the methoxy group, can influence the wavelength and intensity of the absorption maxima (λmax). vscht.cz

The electronic transitions responsible for UV absorption in this molecule are typically:

π → π* transitions: These occur in the aromatic ring and the carbonyl group, usually resulting in strong absorption bands. For acetophenone (B1666503), a similar chromophore, a strong absorption band is observed around 240 nm.

n → π* transitions: This involves the non-bonding electrons on the carbonyl oxygen moving to an anti-bonding π* orbital. This transition is typically weaker and occurs at longer wavelengths, often around 280 nm for acetophenone. vscht.cz

For this compound, we can predict the UV-Vis absorption characteristics based on its structure. The isolated benzoyl chromophore would be expected to show two main absorption bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) | Associated Transition | Chromophore |

| ~240-250 | High | π → π | Benzoyl group |

| ~270-290 | Low | n → π | Carbonyl group |

This interactive table presents the anticipated UV-Vis spectral data, which is inferred from the compound's chromophoric system.

Crystallographic Analysis and Solid State Characterization of 3 Methoxy 1 Phenylbutan 1 One and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a pivotal technique for the unambiguous determination of a molecule's three-dimensional structure. This method provides precise coordinates of each atom in the crystal lattice, from which molecular geometry, conformation, and packing can be elucidated.

Determination of Molecular Geometry and Conformation

Without experimental data, the precise molecular geometry and conformation of 3-Methoxy-1-phenylbutan-1-one in the solid state remain unknown. Such a study would reveal the spatial arrangement of the phenyl ring relative to the butanone chain and the orientation of the methoxy (B1213986) group. Computational modeling could offer theoretical predictions of the lowest energy conformation, but these would require experimental validation.

Analysis of Bond Lengths and Angles

A detailed analysis of bond lengths and angles is crucial for understanding the electronic and steric effects within the molecule. While standard values for C-C, C=O, and C-O bonds can be assumed, the actual values in the crystalline state can be influenced by intermolecular interactions. A crystallographic study would provide a precise table of these parameters.

Table 1: Hypothetical Bond Lengths and Angles for this compound

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |

| Bond Lengths | ||||

| C=O | C1 | O1 | ~1.21 | |

| C-O (methoxy) | C3 | O2 | ~1.43 | |

| C-C (phenyl) | C4 | C5 | ~1.39 | |

| Bond Angles | ||||

| C2-C1-O1 | C2 | C1 | O1 | ~120 |

| C2-C3-O2 | C2 | C3 | O2 | ~109.5 |

| C3-O2-C(methyl) | C3 | O2 | C(Me) | ~117 |

Note: This table is illustrative and based on general values. Actual experimental data is required for accurate information.

Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to crystallize in more than one form, has significant implications for its physical properties. The study of polymorphism in this compound has not been reported.

Identification of Different Crystalline Forms

The screening for polymorphs would involve crystallization under various conditions (e.g., different solvents, temperatures, and pressures). Each potential polymorphic form would need to be characterized by techniques such as X-ray powder diffraction, differential scanning calorimetry, and infrared spectroscopy.

Influence of Crystal Packing on Molecular Conformation

Different crystal packing arrangements can lead to variations in the molecular conformation of flexible molecules like this compound. The interplay between intramolecular and intermolecular forces dictates the final observed structure.

Intermolecular Interactions in the Solid State

The nature and strength of intermolecular interactions govern the crystal packing and ultimately the macroscopic properties of the solid. For this compound, one would anticipate the presence of several types of non-covalent interactions. These could include van der Waals forces, dipole-dipole interactions involving the carbonyl and methoxy groups, and potential weak C-H···O hydrogen bonds. A detailed crystallographic report would map these interactions and quantify their geometric parameters.

Hydrogen Bonding Networks

The solid-state architecture of crystalline materials is frequently governed by a complex interplay of intermolecular interactions. Among these, hydrogen bonds are particularly significant due to their strength and directionality. In the case of this compound and its derivatives, the potential for hydrogen bonding is primarily associated with the introduction of hydroxyl or amino functionalities, as the parent compound lacks classical hydrogen bond donors.

Derivatives featuring hydroxyl groups, such as hydroxybutyrophenones, are capable of forming robust O-H⋯O hydrogen bonds. In these structures, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen can serve as acceptors. For instance, in the crystal structure of the related compound ketoprofen, which possesses a carboxylic acid group, strong O-H⋯O interactions are observed, leading to the formation of dimeric motifs. nih.gov The O⋯O distances in such interactions are typically in the range of 2.6 to 2.7 Å, indicative of a medium-strength hydrogen bond. nih.gov The crystal packing of these derivatives is often characterized by chains or layers of molecules linked by these hydrogen bonds.

Similarly, the introduction of an amino group in derivatives like aminobutyrophenones introduces the possibility of N-H⋯O hydrogen bonds. The amino group provides N-H donors that can interact with the carbonyl oxygen of neighboring molecules. These interactions contribute significantly to the stability of the crystal lattice. In related structures, N-H⋯O hydrogen bonds are a recurring motif, often working in concert with other interactions to build up a three-dimensional network. researchgate.net

The following table summarizes representative hydrogen bond interactions observed in derivatives structurally related to this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| O-H⋯O | -OH | C=O | 2.6 - 2.7 | nih.gov |

| N-H⋯O | -NH₂ | C=O | - | researchgate.net |

| N-H···π | -NH₂ | Phenyl Ring | - | - |

Weak Non-Covalent Interactions

C-H⋯π interactions are a notable feature in these compounds, arising from the interaction of a C-H bond with the π-system of the phenyl ring. The electron-rich aromatic ring acts as a weak hydrogen bond acceptor for suitably positioned C-H donors from neighboring molecules. These interactions are important for the recognition and packing of aromatic molecules in the solid state. nih.govmit.edu The strength of C-H⋯π interactions is influenced by the electronic nature of both the C-H bond and the aromatic ring. nih.gov

The interplay of these weak interactions can lead to the formation of specific supramolecular synthons, which are recognizable patterns of intermolecular interactions. The following table provides an overview of the types of weak non-covalent interactions and their potential contribution to the crystal packing of this compound and its derivatives.

| Interaction Type | Description | Significance | Reference |

| C-H⋯π | Interaction between a C-H bond and the phenyl ring's π-system. | Influences molecular orientation and packing. | nih.govmit.edu |

| van der Waals | Non-specific attractive forces due to temporary dipoles. | Contributes to overall crystal cohesion, especially in the absence of stronger interactions. | mdpi.com |

Computational Chemistry and Molecular Modeling of 3 Methoxy 1 Phenylbutan 1 One

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for studying the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules. nih.gov

While DFT calculations are excellent for finding stationary points on the potential energy surface, MD simulations allow for the exploration of the full conformational landscape of a molecule at a given temperature. nih.gov For a flexible molecule like 3-Methoxy-1-phenylbutan-1-one, an MD simulation would reveal how the molecule changes its shape over time, including rotations of the phenyl group, flexing of the alkyl chain, and movements of the methoxy (B1213986) group.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. The resulting trajectory provides a time-resolved view of the molecule's dynamics. Analysis of the trajectory can reveal information about:

The relative populations of different conformers.

The rates of interconversion between conformers.

The root-mean-square fluctuation (RMSF) of each atom, which indicates its mobility. nih.gov

This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a biological system.

Ligand-Target Stability and Interaction Dynamics (Non-Clinical Context)

To understand the stability of the interaction between this compound and a potential biological target, molecular dynamics (MD) simulations are a powerful tool. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes and the stability of a ligand-receptor complex. mdpi.com For a compound like this compound, which belongs to the butyrophenone (B1668137) class known to interact with dopamine (B1211576) and serotonin (B10506) receptors, MD simulations would be crucial in assessing the durability of its binding. nih.govontosight.ai

A typical MD simulation would involve placing the docked pose of this compound into the binding site of a receptor, solvating the system with water molecules, and then simulating the atomic motions over a period of nanoseconds. Key parameters to analyze from these simulations include the root-mean-square deviation (RMSD) of the ligand from its initial docked position and the root-mean-square fluctuation (RMSF) of the protein residues in the binding site. A stable binding is generally indicated by a low and converging RMSD value for the ligand, suggesting it remains securely in the binding pocket.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound with a Hypothetical Receptor

| Parameter | Value/Setting | Purpose |

| Simulation Engine | GROMACS/AMBER | Software to perform the MD simulation. |

| Force Field | CHARMM36/AMBERff14SB | A set of parameters to describe the potential energy of the system. |

| Water Model | TIP3P | A model for the water molecules solvating the system. |

| Simulation Time | 100 ns | The duration of the simulation. |

| Temperature | 310 K | Physiological temperature. |

| Pressure | 1 bar | Atmospheric pressure. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To assess the stability and nature of the interaction. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model would highlight the key steric and electronic features, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are predicted to be crucial for its molecular recognition.

Structure-based pharmacophore modeling utilizes the three-dimensional structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy, to define the key interaction points within the binding site. frontiersin.orgnih.gov In the context of this compound, if the structure of a potential target receptor (e.g., a dopamine receptor) is known, a pharmacophore model can be generated by identifying the complementary features in the binding pocket. nih.gov For example, a hydrogen-bonding residue in the receptor would define a hydrogen-bond donor or acceptor feature in the pharmacophore model.

The key features of this compound that would be relevant for structure-based pharmacophore generation include:

Aromatic Ring: The phenyl group can engage in pi-pi stacking or hydrophobic interactions.

Carbonyl Group: The ketone's oxygen atom is a potential hydrogen bond acceptor.

Methoxy Group: The ether oxygen can also act as a hydrogen bond acceptor.

In the absence of a known target structure, feature-based pharmacophore models can be generated by aligning a set of molecules with known activity and identifying the common chemical features. nih.gov To create such a model relevant to this compound, one would need a series of butyrophenone analogs with measured affinities for a particular target. The conformers of these molecules would be generated and overlaid to find a 3D arrangement of features that is common to the active compounds but absent in inactive ones.

The process typically involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for each molecule in the training set.

Feature Identification: Defining the potential pharmacophoric features for each molecule.

Alignment and Scoring: Aligning the molecules based on their features to generate common feature hypotheses. The best hypothesis is selected based on a scoring function that considers how well it maps the active molecules.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. This process, known as virtual screening, can efficiently identify potential new molecules for further investigation. nih.govyoutube.com A pharmacophore model derived from or incorporating the features of this compound could be used to discover other compounds with potentially similar interaction profiles. The identified hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before any experimental testing.

Derivatives, Analogues, and Structural Modifications of 3 Methoxy 1 Phenylbutan 1 One

Synthesis and Characterization of Structural Analogues

The replacement of the methoxy (B1213986) group with a hydroxyl group yields 3-Hydroxy-1-phenylbutan-1-one, a key analogue. While detailed, specific synthetic procedures for this exact compound are not extensively documented in readily available literature, general methods for the synthesis of β-hydroxy ketones are well-established. One common approach involves the aldol (B89426) condensation of an enolate of acetophenone (B1666503) with acetaldehyde, followed by a controlled workup to yield the β-hydroxy ketone. Another potential route is the hydration of the corresponding α,β-unsaturated ketone, 1-phenylbut-2-en-1-one (benzylideneacetone), under acidic or basic conditions.

The characterization of 3-Hydroxy-1-phenylbutan-1-one relies on standard spectroscopic techniques. nih.gov The presence of the hydroxyl group can be confirmed by a broad absorption band in the infrared (IR) spectrum (typically around 3400 cm⁻¹) and by the signal of the hydroxyl proton in the ¹H Nuclear Magnetic Resonance (NMR) spectrum. The mass spectrum provides information on the molecular weight and fragmentation pattern. nih.gov

Positional isomers, such as 3-hydroxy-1-phenylbutan-2-one (B2572829) and 3-hydroxy-3-phenyl-butan-2-one, have also been studied. chemicalbook.comnih.govchemicalbook.com For instance, 3-hydroxy-1-phenylbutan-2-one can be synthesized and is noted for its distinct chemical properties. chemicalbook.comnih.gov Asymmetric synthesis methods have been developed for related structures like 3-hydroxy-4-phenyl-2-butanone, utilizing reagents like Grignard reagents for stereospecific additions. cymitquimica.com

Table 1: Physicochemical Properties of 3-Hydroxy-1-phenylbutan-1-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12O2 | nih.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

| XLogP3 | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

The substitution of the methoxy group with a methyl group results in 3-Methyl-1-phenylbutan-1-one, also known as isovalerophenone. nist.gov This compound can be synthesized via the Friedel-Crafts acylation of benzene (B151609) with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. An alternative route involves the oxidation of the corresponding alcohol, 3-methyl-1-phenylbutan-1-ol, which can be prepared through a Grignard reaction between phenylmagnesium bromide and 3-methylbutanal. chegg.com

Characterization of 3-Methyl-1-phenylbutan-1-one is performed using standard analytical methods. nist.govoakwoodchemical.com The NIST WebBook provides mass spectrometry data for this compound, which is crucial for its identification. nist.gov The absence of the methoxy or hydroxyl signals in the NMR and IR spectra distinguishes it from the parent compound and its hydroxylated analogue.

Table 2: Identifiers and Properties of 3-Methyl-1-phenylbutan-1-one

| Identifier/Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H14O | nist.govoakwoodchemical.com |

| Molecular Weight | 162.23 g/mol | nist.govoakwoodchemical.com |

| CAS Registry Number | 582-62-7 | nist.gov |

| IUPAC Standard InChIKey | HEOVGVNITGAUKL-UHFFFAOYSA-N | nist.gov |

| Common Synonyms | Isovalerophenone, Isobutyl phenyl ketone | nist.gov |

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's properties, including its lipophilicity and metabolic stability. nih.gov The synthesis of trifluoromethylated analogues of 3-Methoxy-1-phenylbutan-1-one can be approached by using trifluoromethyl-substituted starting materials. For example, a Friedel-Crafts acylation of benzene with a suitable trifluoromethyl-containing acyl halide could be employed. Alternatively, modern trifluoromethylation reagents can be used to introduce the CF₃ group at a later stage of the synthesis. chemrevlett.com For instance, the synthesis of 3'-(trifluoromethyl)acetophenone (B147564) is a known process, and this compound could serve as a precursor. google.comnih.gov

Halogenation, the introduction of chlorine, bromine, or iodine, can also be achieved through various methods. researchgate.netscilit.com Electrophilic aromatic substitution on the phenyl ring of this compound would likely lead to halogenation at the ortho and para positions. Specific halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for this purpose. The synthesis of halofurans through 1,2-halogen migration in haloallenyl ketones demonstrates advanced strategies that could potentially be adapted for the synthesis of complex halogenated derivatives. nih.gov

Impact of Substituent Modifications on Molecular Features

Modifying the substituents on the phenylbutanone core has profound effects on the molecule's electronic properties, steric profile, and potential for intermolecular interactions. These changes, in turn, influence how the molecule is recognized by other molecules, such as biological receptors or enzymes.

Replacing the methoxy group in this compound with other functional groups like hydroxyl (-OH), methyl (-CH₃), or trifluoromethyl (-CF₃) fundamentally alters its molecular properties and recognition potential.

Methoxy to Hydroxyl: The change from a methoxy (-OCH₃) to a hydroxyl (-OH) group introduces a hydrogen bond donor capability, which can lead to stronger interactions with biological targets that have hydrogen bond acceptor sites. However, it also increases polarity, which may affect membrane permeability.

Methoxy to Methyl: Replacing the methoxy group with a non-polar methyl group removes the hydrogen bond accepting ability of the ether oxygen and increases lipophilicity. This can enhance interactions with hydrophobic pockets in a receptor or enzyme active site.

Introduction of Halogens/Trifluoromethyl: The trifluoromethyl group is highly electronegative and lipophilic, often referred to as a "super-methyl" group. nih.gov Its introduction can drastically alter the electronic nature of the phenyl ring and enhance binding through favorable electrostatic and hydrophobic interactions. Studies on various bioactive compounds, including flavones and quinones, have demonstrated that the addition of different functional groups can significantly modulate their anticancer, antioxidant, and anti-inflammatory activities, highlighting the critical role of functional group replacements in molecular recognition and biological function. scielo.brscielo.brnih.gov The bioactivity of trifluoromethyl thioxanthone analogues further underscores the potent effect of such modifications. mdpi.com

Complexes and Metal Coordination

The coordination chemistry of this compound with metal ions, particularly organotin(IV) moieties, is an area of interest due to the versatile bonding capabilities of the β-alkoxy ketone functional group. The presence of both a carbonyl (C=O) group and a methoxy (–OCH₃) group provides potential oxygen donor atoms for chelation with a metal center. This section explores the synthesis, characterization, and structural aspects of organotin(IV) complexes involving ligands analogous to this compound, as direct studies on this specific compound are not extensively documented. The principles derived from related β-diketonate and carboxylate complexes provide a strong framework for understanding its behavior.

Synthesis and Characterization of Organotin(IV) Complexes

The synthesis of organotin(IV) complexes with oxygen-donating ligands typically involves straightforward reactions between an organotin(IV) precursor and the ligand. sysrevpharm.org Common methods include the reaction of di- or triorganotin(IV) halides (e.g., R₂SnCl₂ or R₃SnCl) or oxides (e.g., R₂SnO) with the ligand, often in a suitable anhydrous solvent like methanol (B129727), ethanol, or benzene to prevent hydrolysis of the reactants. sysrevpharm.org For ligands with an acidic proton, a base such as triethylamine (B128534) may be used to facilitate deprotonation and complex formation.

For instance, the synthesis of diorganotin(IV) complexes can be achieved by reacting a diorganotin(IV) oxide with the ligand in a 2:1 molar ratio, often under reflux for several hours. ajbasweb.com Similarly, triorganotin(IV) derivatives can be prepared by reacting a triphenyltin(IV) hydroxide (B78521) with the ligand in a 1:1 molar ratio. ajbasweb.com

The resulting complexes are characterized using a suite of spectroscopic and analytical techniques to confirm their structure and stoichiometry.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. The key vibrational bands of the ligand, particularly the ν(C=O) stretching frequency of the ketone, are monitored. Upon coordination to the tin atom, this band is expected to shift to a lower frequency (wavenumber) due to the donation of electron density from the carbonyl oxygen to the metal, which weakens the C=O bond. New bands appearing in the far-IR region, typically between 400-550 cm⁻¹, can be assigned to Sn-O and Sn-C stretching vibrations, providing direct evidence of complex formation. researchgate.netnih.govfrontiersin.org

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn):

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the ligand backbone change upon complexation. The carbon signal of the carbonyl group (C=O) in the ¹³C NMR spectrum typically shifts downfield upon coordination to the tin atom, indicating the involvement of the carbonyl oxygen in bonding. ajbasweb.com

¹¹⁹Sn NMR: This technique is particularly informative for determining the coordination number of the tin atom in solution. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the geometry around the tin center. Generally, an increase in the coordination number from four to five, six, or higher results in a significant upfield shift (to more negative ppm values). For example, four-coordinate organotin(IV) compounds show signals in the range of +200 to -60 ppm, five-coordinate complexes from +25 to -329 ppm, and six-coordinate complexes from -125 to -500 ppm. nih.govresearchgate.net This allows for the confident assignment of geometries such as tetrahedral, trigonal bipyramidal, or octahedral in solution. researchgate.netresearchgate.net

The following table summarizes the typical characterization data for organotin(IV) complexes with bidentate oxygen-donor ligands, which are analogous to what would be expected for complexes of this compound.

| Technique | Observation | Interpretation | References |

| IR Spectroscopy | Shift of ν(C=O) to lower frequency. Appearance of new bands at 400-550 cm⁻¹. | Coordination of the carbonyl oxygen to the tin atom. Formation of Sn-O and Sn-C bonds. | researchgate.netnih.govfrontiersin.org |

| ¹³C NMR | Downfield shift of the carbonyl carbon resonance. | Involvement of the carbonyl group in coordination. | ajbasweb.com |

| ¹¹⁹Sn NMR | Chemical shift (δ) indicates coordination number. | δ ≈ -130 ppm suggests five-coordination. δ ≈ -220 to -400 ppm suggests six-coordination. | nih.govresearchgate.net |

| X-ray Diffraction | Provides precise bond lengths, angles, and geometry. | Confirms coordination number (e.g., 5 or 6) and geometry (e.g., trigonal bipyramidal, octahedral). | nih.govnih.gov |

Coordination Geometry and Bonding Modes in Metal Complexes

The tin atom in organotin(IV) complexes (RₙSnX₄₋ₙ) readily expands its coordination number beyond four, which is a key feature of its chemistry. nih.gov The geometry adopted by the tin center is influenced by the number and nature of the organic groups (R) attached to it and the denticity of the coordinating ligands.

For diorganotin(IV) complexes (R₂SnL₂) where L is a bidentate ligand like a β-diketonate, a six-coordinate, distorted octahedral geometry is common. nih.gov In this arrangement, the two organic groups (R) typically occupy trans positions, while the two bidentate ligands coordinate to the tin atom in the equatorial plane.

For triorganotin(IV) complexes (R₃SnL), a five-coordinate geometry is frequently observed. nih.gov The most common arrangement is a trigonal bipyramidal structure. In this geometry, the three organic groups occupy the equatorial positions, while the two donor atoms of the bidentate ligand or one donor atom from a monodentate ligand and another group occupy the axial positions. frontiersin.orgnih.gov

The ligand this compound, acting as a bidentate O,O'-donor ligand through its carbonyl and methoxy oxygens, can engage in several bonding modes:

Chelating Bidentate: The ligand can form a chelate ring by coordinating to a single tin atom through both the carbonyl and methoxy oxygen atoms. This is a common mode for β-diketonate ligands. sysrevpharm.org

Bridging Bidentate: The ligand can bridge two different tin atoms. For example, the carbonyl oxygen could coordinate to one tin center while the methoxy oxygen coordinates to another, leading to the formation of dimeric or polymeric structures. frontiersin.orgresearchgate.net This is often seen in the solid state for organotin(IV) carboxylates. frontiersin.org

Monodentate: In some cases, particularly if steric hindrance is a factor, the ligand might coordinate through only one of its oxygen atoms, typically the carbonyl oxygen. nih.gov

The specific geometry and bonding mode adopted can differ between the solid state and in solution. Spectroscopic evidence, particularly from ¹¹⁹Sn NMR, often indicates that polymeric or dimeric structures found in the solid state may break down into monomeric species in solution. nih.govresearchgate.net

The table below outlines the common coordination geometries found in organotin(IV) complexes with analogous oxygen-donor ligands.

| Complex Type | Coordination Number | Typical Geometry | Bonding Mode Example | References |

| Diorganotin(IV) (R₂SnL₂) | 6 | Distorted Octahedral | Chelating Bidentate | researchgate.netnih.gov |

| Triorganotin(IV) (R₃SnL) | 5 | Trigonal Bipyramidal | Chelating Bidentate or Bridging | frontiersin.orgnih.gov |

| Diorganotin(IV) (R₂SnL₂) | 5 | Distorted Trigonal Bipyramidal | Monodentate | nih.gov |

| Triorganotin(IV) (R₃SnL) | 4 | Tetrahedral | Monodentate | researchgate.net |

Synthetic Utility and Applications in Organic Synthesis

Role of 3-Methoxy-1-phenylbutan-1-one as a Key Synthetic Intermediate

As a key synthetic intermediate, this compound provides a foundational structure for the elaboration of more complex molecules. Its inherent functionality allows for a range of chemical transformations, making it a valuable starting material.